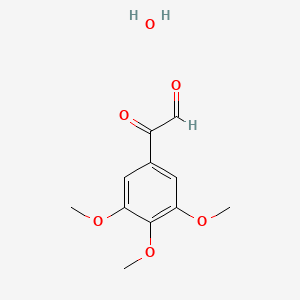

3,4,5-Trimethoxyphenylglyoxal hydrate

説明

BenchChem offers high-quality 3,4,5-Trimethoxyphenylglyoxal hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxyphenylglyoxal hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

150114-69-5 |

|---|---|

分子式 |

C11H12O5 |

分子量 |

224.21 g/mol |

IUPAC名 |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C11H12O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-6H,1-3H3 |

InChIキー |

OWONHIWZFXFPFS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Introduction

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly reactive vicinal dicarbonyl compound derived from the oxidation of 3,4,5-trimethoxyacetophenone. In medicinal chemistry and proteomics, it serves as a specialized electrophile. Unlike generic phenylglyoxal, the presence of three methoxy groups on the phenyl ring significantly alters its electron density, solubility profile, and non-covalent interaction potential.

Its primary utility lies in two distinct fields:

-

Proteomics & Bioconjugation: As a chemoselective reagent for the modification of Arginine residues in proteins. The electron-donating methoxy groups modulate the reactivity of the dicarbonyl core, potentially offering different selectivity profiles compared to unsubstituted phenylglyoxal.

-

Medicinal Chemistry: As a "privileged scaffold" for the synthesis of bioactive heterocycles (quinoxalines, imidazoles, and 1,2,4-triazines). The 3,4,5-trimethoxyphenyl moiety is a pharmacophore often associated with microtubule destabilization (similar to colchicine and combretastatin A4).

Physicochemical Profile

The hydrate form is the stable solid state of the compound, where the aldehyde carbonyl typically exists as a gem-diol.

| Property | Data |

| Chemical Name | 3,4,5-Trimethoxyphenylglyoxal hydrate |

| IUPAC Name | 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde (in solution equilibrium) |

| CAS Number | 150114-69-5 (Hydrate) |

| Molecular Formula | C₁₁H₁₂O₅ (Anhydrous: C₁₁H₁₂O₅; Hydrate: C₁₁H₁₄O₆) |

| Molecular Weight | 224.21 g/mol (Hydrate approx. 240-242 depending on hydration degree) |

| Appearance | White to light brown/beige crystalline powder |

| Melting Point | 126 – 139 °C (Decomposition often observed) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Slightly soluble in Water |

| Stability | Hygroscopic; store under inert gas at -20°C. Sensitive to strong alkali (Cannizzaro reaction).[1][2][3][4][5] |

Synthetic Methodology

The most robust route to 3,4,5-Trimethoxyphenylglyoxal is the Riley oxidation of the corresponding acetophenone using Selenium Dioxide (SeO₂). This reaction is highly specific for methyl ketones.

Protocol: SeO₂ Oxidation of 3,4,5-Trimethoxyacetophenone

Reagents:

-

3,4,5-Trimethoxyacetophenone (10 mmol)

-

Selenium Dioxide (SeO₂) (11-12 mmol)

-

Solvent: 1,4-Dioxane/Water (30:1 v/v) or glacial acetic acid.

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 3,4,5-trimethoxyacetophenone in 20 mL of 1,4-dioxane containing a trace amount of water (0.5 mL).

-

Addition: Add 12 mmol of pulverized SeO₂ to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC is essential (Mobile phase: Hexane/EtOAc 1:1). The ketone spot will disappear, and a more polar glyoxal spot will appear.

-

Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black selenium metal through a Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.

-

Purification: The residue is often an oil that solidifies upon standing or triturating with water/ether. Recrystallize from water or ethanol/water to obtain the hydrate as needles.

Synthesis Visualization

Caption: Riley oxidation pathway converting the methyl ketone to the alpha-keto aldehyde (glyoxal).

Chemical Reactivity & Mechanisms

A. Arginine Modification (Bioconjugation)

The 1,2-dicarbonyl system is highly specific for the guanidino group of Arginine at physiological pH (7.0–8.0).

-

Mechanism: The guanidine nitrogen acts as a nucleophile, attacking the aldehyde carbonyl first, followed by cyclization at the ketone carbonyl.

-

Product: A stable cyclic adduct (dihydroxyimidazolidine derivative).

-

Significance: Because Arginine is positively charged and often located on protein surfaces, TMPG is used to "cap" these residues, neutralizing the charge or blocking interaction sites. The 3,4,5-trimethoxy group provides a unique mass tag for mass spectrometry.

B. Heterocycle Synthesis (Condensation)

TMPG is a versatile "C2" synthon for constructing nitrogen-containing heterocycles.

-

Quinoxalines: Reaction with o-phenylenediamines.

-

Imidazoles: Reaction with aldehydes and ammonia (Debus-Radziszewski synthesis).

-

1,2,4-Triazines: Reaction with aminoguanidine or amidrazones.

Reaction Mechanism Visualization

Caption: Divergent reactivity pathways: Bioconjugation with Arginine vs. Heterocycle formation.

Applications in Drug Development[7]

Anticancer Agents (Tubulin Targeting)

The 3,4,5-trimethoxyphenyl (TMP) moiety is critical for binding to the colchicine site of tubulin. Derivatives synthesized from TMPG (e.g., imidazoles or triazines linked to the TMP core) frequently exhibit nanomolar IC₅₀ values against cancer cell lines (HeLa, MCF-7).

-

Mechanism: Inhibition of tubulin polymerization

G2/M cell cycle arrest

Antiviral & Antimicrobial

Schiff bases and hydrazones derived from TMPG have shown activity against Tobacco Mosaic Virus (TMV) and various bacterial strains, likely due to the ability of the dicarbonyl residue to crosslink viral coat proteins or bacterial enzymes.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Storage: Store at -20°C. The compound is hygroscopic; moisture converts the reactive dicarbonyl to the less reactive hydrate gem-diol form, though this is reversible in solution.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

ChemicalBook. (2024). 3,4,5-TRIMETHOXYPHENYLGLYOXAL HYDRATE (CAS 150114-69-5) Properties and Suppliers. Link

-

Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 3,4,5-Trimethoxyphenylglyoxal hydrate. Link

-

Sztanke, K., et al. (2013). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis and Anticancer Activity. PMC. Link

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry. Link

-

Nikolaenkova, E. B., et al. (2018). Synthesis of 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole. Russian Journal of General Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. apacpharma.com [apacpharma.com]

- 3. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 3',4',5'-TRIMETHOXYACETOPHENONE | 1136-86-3 [chemicalbook.com]

- 6. 3,4,5-Trimethoxyphenol | C9H12O4 | CID 69505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of 3,4,5-Trimethoxyphenylglyoxal hydrate from 3,4,5-trimethoxybenzaldehyde

Executive Summary

3,4,5-Trimethoxyphenylglyoxal hydrate is a critical electrophilic pharmacophore used extensively in the synthesis of bioactive heterocycles, including imidazoles, triazines, and quinoxalines. It serves as a pivotal intermediate for antiviral and anticancer drug development due to the electron-donating properties of the trimethoxy motif, which modulates the reactivity of the adjacent carbonyls.

This guide details the total synthesis of 3,4,5-trimethoxyphenylglyoxal hydrate starting from 3,4,5-trimethoxybenzaldehyde . While direct oxidation of aldehydes to

-

Nucleophilic Addition: Conversion of aldehyde to secondary alcohol via Grignard reagent.

-

Oxidation: Transformation of alcohol to acetophenone.[1]

-

Riley Oxidation: Selenium dioxide-mediated oxidation to the target glyoxal hydrate.

Part 1: Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the Riley Oxidation of an acetophenone derivative. Since the starting material is an aldehyde, we must first extend the carbon chain to form the methyl ketone.

Synthetic Pathway (DOT Visualization)

Figure 1: Step-wise synthetic route from aldehyde precursor to glyoxal target.[2][3][4][5][6][7][8][9]

Part 2: Experimental Protocols

Stage 1: Synthesis of 3,4,5-Trimethoxyacetophenone

Objective: Convert the aldehyde functionality into a methyl ketone. This is a two-step process involving Grignard addition followed by oxidation.

Step 1.1: Grignard Addition

Reaction:

-

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)[3]

-

Methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M in diethyl ether)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

)

-

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

inlet. -

Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous THF (approx. 5 mL/mmol) and cool to 0°C in an ice bath.

-

Addition: Add MeMgBr dropwise over 30 minutes. The solution may turn slightly yellow or cloudy.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

-

Quench: Cool back to 0°C and quench carefully with saturated aqueous

. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over

-

Step 1.2: Oxidation to Acetophenone

Reaction:

-

Reagents:

-

Crude Alcohol from Step 1.1

-

Pyridinium Chlorochromate (PCC) (1.5 eq) OR Jones Reagent

-

Solvent: Dichloromethane (DCM)

-

-

Protocol (PCC Method):

-

Suspend PCC (1.5 eq) in anhydrous DCM in a RBF.

-

Dissolve the crude alcohol in minimal DCM and add it to the PCC suspension at RT.

-

Stir for 3–4 hours. The orange suspension will darken to a black tar/gum as chromium is reduced.

-

Filtration: Filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts. Wash the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. Recrystallize the solid from Ethanol/Hexane or purify via flash column chromatography (Silica, 20% EtOAc/Hexane).

-

-

Checkpoint: The product, 3,4,5-Trimethoxyacetophenone , should be a white to pale yellow crystalline solid.[4][10]

-

Target Melting Point: 78–80°C [1, 2].[10]

-

Stage 2: The Core Synthesis (Riley Oxidation)

Objective: Oxidize the

Mechanism: The reaction proceeds via the formation of a

Protocol

-

Reagents:

-

3,4,5-Trimethoxyacetophenone (10 mmol, ~2.10 g)

-

Selenium Dioxide (

) (11 mmol, ~1.22 g) -

Solvent: 1,4-Dioxane (20 mL) and Water (1 mL)

-

-

Procedure:

-

Dissolution: In a RBF equipped with a reflux condenser, dissolve the acetophenone in 1,4-dioxane.

-

Reagent Addition: Add

and the small volume of water.-

Note: The water is crucial. It facilitates the formation of selenous acid (

) and prevents the formation of anhydrous polymers. It also ensures the final product is the stable hydrate .

-

-

Reflux: Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 4–6 hours.

-

Visual Cue: The precipitation of black metallic selenium (

) indicates the reaction is progressing.

-

-

Filtration: Filter the hot solution through a Celite pad to remove the precipitated black selenium. Wash the pad with hot dioxane.

-

Isolation: Remove the solvent in vacuo. The residue is often a yellow oil or semi-solid.

-

Crystallization: Dissolve the residue in a minimum amount of hot water (or 5% aqueous acetic acid) and allow it to cool slowly. The glyoxal hydrate will crystallize.

-

Alternative: If oiling occurs, triturating with ether or recrystallizing from acetone/water can induce crystallization.

-

-

Part 3: Characterization & Data

Physical Properties

| Compound | Molecular Weight | Appearance | Melting Point |

| 3,4,5-Trimethoxyacetophenone | 210.23 g/mol | White/Pale Yellow Crystals | 78–80°C [1] |

| 3,4,5-Trimethoxyphenylglyoxal Hydrate | 256.21 g/mol | Yellow Crystalline Powder | 105–110°C (dec)* |

*Note: Glyoxal hydrates often exhibit broad melting ranges due to loss of water upon heating.

Spectroscopic Validation

-

IR (KBr): Look for a broad -OH stretch (3300-3400

) characteristic of the hydrate, and two carbonyl stretches. The ketone -

1H NMR (DMSO-d6):

-

3.7–3.9 ppm (s, 9H,

- 7.3–7.5 ppm (s, 2H, Ar-H)

-

5.5–6.0 ppm (variable, broad s,

-

Absence: The characteristic methyl singlet of the acetophenone (~2.5 ppm) must be absent.

-

3.7–3.9 ppm (s, 9H,

Part 4: Safety & Troubleshooting (Self-Validating Systems)

Critical Safety: Selenium Dioxide

-

Toxicity:

is highly toxic and corrosive. It can cause severe burns and is a cumulative poison. -

Handling: Always weigh

in a fume hood. Wear double nitrile gloves. -

Waste: All selenium waste (including the filtered black selenium and Celite) must be segregated into a dedicated "Heavy Metal/Selenium Waste" container. Do not mix with general organic waste.

Troubleshooting the Riley Oxidation

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarry Product | Overheating or lack of water | Ensure 2-5% water is present in the dioxane. Do not reflux longer than 6 hours. |

| Green/Red Solution | Colloidal Selenium | The black selenium can form colloids that pass through filters. Treat the filtrate with activated charcoal before final evaporation. |

| Incomplete Conversion | Old |

References

-

Sigma-Aldrich. (n.d.). 3',4',5'-Trimethoxyacetophenone Product Specification. Retrieved from

-

ChemicalBook. (2023). 3',4',5'-Trimethoxyacetophenone Properties and Melting Point. Retrieved from

-

Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[5] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

- Al-Mulla, A. (2018). Synthesis of Heterocyclic Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety. Journal of Heterocyclic Chemistry.

Sources

- 1. abechem.com [abechem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3',4',5'-Trimethoxyacetophenone | 1136-86-3 | Benchchem [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 3',4',5'-TRIMETHOXYACETOPHENONE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,4,5-Trimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylglyoxal hydrate, a derivative of phenylglyoxal, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive dicarbonyl system and a trimethoxyphenyl moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The trimethoxyphenyl group is a key pharmacophore in numerous biologically active molecules, including natural products and synthetic drugs known for their anticancer and antimicrobial properties. This guide provides a comprehensive overview of the physical and chemical characteristics of 3,4,5-Trimethoxyphenylglyoxal hydrate, offering insights into its appearance, solid-state properties, and spectroscopic profile.

Molecular Structure and Properties

The chemical structure of 3,4,5-Trimethoxyphenylglyoxal hydrate consists of a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a glyoxal functional group that exists in its hydrated form. The presence of the electron-donating methoxy groups influences the reactivity of the dicarbonyl system.

Molecular Formula: C₁₁H₁₄O₆

Molecular Weight: 242.22 g/mol

The IUPAC name for the anhydrous form is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde[1]. The hydrate form incorporates a molecule of water across one of the carbonyl groups, forming a geminal diol.

Physical Characteristics and Appearance

While specific experimental data for the isolated 3,4,5-Trimethoxyphenylglyoxal hydrate is not extensively documented in publicly available literature, its physical properties can be inferred from closely related compounds and general principles of organic chemistry.

Physical State: Expected to be a solid at room temperature. Analogous compounds, such as (4-Ethoxyphenyl)(oxo)acetaldehyde hydrate, are described as light yellow crystalline powders[2]. Similarly, 3,4,5-trimethoxybenzaldehyde is a light yellow solid[3]. Therefore, it is reasonable to anticipate that 3,4,5-Trimethoxyphenylglyoxal hydrate presents as a white to pale yellow crystalline solid .

Solubility: Specific quantitative solubility data for 3,4,5-Trimethoxyphenylglyoxal hydrate in various solvents is not available. However, based on its structure and the properties of similar molecules, a qualitative solubility profile can be predicted:

-

Water: Likely to have some solubility in hot water, similar to phenylglyoxal hydrate.

-

Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform.

The following table summarizes the key physical and chemical properties of the anhydrous form, 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde, as computed by PubChem.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 3,4,5-Trimethoxyphenylglyoxal hydrate are not present in the searched databases. However, the expected spectroscopic features can be predicted based on its chemical structure. These predictions are crucial for researchers who may synthesize this compound and require reference data for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3,4,5-Trimethoxyphenylglyoxal hydrate in a solvent like DMSO-d₆ is expected to show the following signals:

-

Aromatic Protons: A singlet for the two equivalent aromatic protons on the trimethoxyphenyl ring.

-

Methoxy Protons: One or two singlets for the three methoxy groups. The two methoxy groups at the 3 and 5 positions are equivalent and should give a single peak, while the methoxy group at the 4 position may have a slightly different chemical shift.

-

Geminal Diol Protons: A singlet for the proton of the CH(OH)₂ group.

-

Hydroxyl Protons: A broad singlet for the two hydroxyl protons of the geminal diol.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon.

-

Geminal Diol Carbon: A signal for the carbon of the CH(OH)₂ group.

-

Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the phenyl ring.

-

Methoxy Carbons: Signals for the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. For 3,4,5-Trimethoxyphenylglyoxal hydrate, the following characteristic absorption bands are anticipated:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the geminal diol and any absorbed water.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the ketone carbonyl group.

-

C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹ due to the C-O stretching vibrations of the methoxy groups and the geminal diol.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,4,5-Trimethoxyphenylglyoxal hydrate, under electrospray ionization (ESI) or other soft ionization techniques, one would expect to observe the molecular ion peak corresponding to the anhydrous form [M+H]⁺ or [M+Na]⁺, as the hydrate is likely to lose water in the mass spectrometer. Fragmentation would likely involve the loss of methoxy groups and cleavage of the dicarbonyl unit.

Synthesis and Reactivity

3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3,4,5-trimethoxyacetophenone. It serves as a versatile building block for the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities[4][5][6]. The dicarbonyl functionality allows for reactions with a variety of nucleophiles, leading to the formation of pyridines, pyrimidines, pyrazoles, and other heterocyclic systems[4].

Caption: Synthetic pathway and reactivity of 3,4,5-Trimethoxyphenylglyoxal hydrate.

Experimental Protocols

While a specific, validated protocol for the synthesis and characterization of 3,4,5-Trimethoxyphenylglyoxal hydrate is not detailed in the available search results, a general procedure can be outlined based on the synthesis of analogous phenylglyoxals.

General Synthetic Procedure

-

Oxidation of 3,4,5-Trimethoxyacetophenone: The synthesis would typically involve the oxidation of 3,4,5-trimethoxyacetophenone using an oxidizing agent such as selenium dioxide in a suitable solvent system (e.g., aqueous dioxane).

-

Work-up and Purification: After the reaction is complete, the reaction mixture would be filtered to remove the selenium byproduct. The solvent would then be removed under reduced pressure.

-

Hydration: The crude product, the anhydrous glyoxal, can be purified and then hydrated by dissolving it in hot water and allowing it to crystallize upon cooling to yield 3,4,5-Trimethoxyphenylglyoxal hydrate.

Analytical Workflow for Characterization

A standard workflow for the characterization of the synthesized 3,4,5-Trimethoxyphenylglyoxal hydrate would involve the following steps:

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Conclusion

3,4,5-Trimethoxyphenylglyoxal hydrate is a potentially valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds with potential applications in drug discovery. While detailed experimental data on its physical and spectroscopic properties are not widely available, this guide provides a comprehensive overview based on the analysis of related compounds and fundamental chemical principles. Further research is warranted to fully characterize this compound and explore its synthetic utility.

References

- Al-Ostath, A., et al. (2017). Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. Medicinal Chemistry, 13(7), 655-665.

- BenchChem. (2025).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285542, 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde. Retrieved from [Link].

- Li, Y., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61.

- El-Sayed, M. A. A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16189.

- International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.

- Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).

- ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)

- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

- Asiri, A. M., et al. (2011). 2,4,5-Trimethoxybenzaldehyde monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642.

- Chem-Impex. (n.d.). (4-Ethoxyphenyl)(oxo)

- O'Boyle, N., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 30(2), 435.

- ChemicalBook. (n.d.). (2,4,5-TRIMETHOXYPHENYL)ACETALDEHYDE.

- Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(22), 6981.

- BLDpharm. (n.d.). 2-(3,4,5-Trimethoxyphenyl)acetaldehyde.

Sources

- 1. 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde | C11H12O5 | CID 285542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Trimethoxyphenyl (TMP) Pharmacophore: A Century of Structural Privilege in Drug Discovery

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety represents one of medicinal chemistry’s most enduring "privileged structures." From its psychoactive origins in Lophophora williamsii (peyote) to its role as a cornerstone in modern oncology and antimicrobial therapy, this specific substitution pattern offers unique steric and electronic properties that govern ligand-protein binding.[1] This technical guide analyzes the historical evolution, mechanistic causality, and synthetic utility of TMP compounds, providing researchers with a grounded framework for leveraging this scaffold in future drug design.

Historical Genesis: The Psychoactive Era

The Causality of Discovery: The scientific journey of the TMP moiety began not with high-throughput screening, but with rigorous self-experimentation.[2] In 1897, German pharmacologist Arthur Heffter isolated mescaline from the peyote cactus.[2][3][4][5][6] To identify the active principle among the various alkaloids he isolated, Heffter performed bioassays on himself, effectively linking the specific psychoactive effects to the 3,4,5-trimethoxyphenethylamine structure [1].

This discovery established the TMP group as a viable biological effector. In 1919, Ernst Späth synthesized mescaline, confirming its structure and marking the first laboratory synthesis of a psychedelic compound [2].[2][3][6] This era defined the TMP ring as a critical modulator of serotonin receptors (specifically 5-HT2A), a relationship driven by the electron-donating nature of the methoxy groups which facilitates binding in the receptor's hydrophobic pocket.

Figure 1: Chronological evolution of the trimethoxyphenyl pharmacophore from psychoactive alkaloids to targeted chemotherapy.[1]

The Antimicrobial Revolution: Trimethoprim

Mechanism & Logic: In the mid-20th century, the focus shifted from receptor modulation to enzyme inhibition. Gertrude Elion and George Hitchings (Burroughs Wellcome) utilized the TMP moiety to design Trimethoprim , a potent inhibitor of bacterial dihydrofolate reductase (DHFR) [3].[1]

The scientific logic here was "selective toxicity." The TMP ring allows Trimethoprim to bind bacterial DHFR 50,000 to 100,000 times more tightly than the human isoform. This selectivity is achieved because the 3,4,5-trimethoxybenzyl group fits precisely into a hydrophobic pocket present in the bacterial enzyme but sterically hindered in the mammalian variant.

The Sequential Blockade: Trimethoprim is rarely used alone. It is combined with sulfamethoxazole (Bactrim) to create a synergistic "sequential blockade" of the folate pathway.

-

Sulfamethoxazole: Inhibits dihydropteroate synthase (Step 1).[1][7]

-

Trimethoprim: Inhibits DHFR (Step 2).[1]

This dual-action mechanism reduces the mutation rate required for resistance, a principle that remains a gold standard in combination therapy design.[1]

Oncology and the Tubulin Interface: Combretastatins

Discovery: In 1982, George R. Pettit isolated Combretastatin A-4 (CA-4) from the South African bush willow Combretum caffrum [4].[1][8] CA-4 is a stilbenoid that retains the 3,4,5-trimethoxy motif on its A-ring.[1][9]

Structure-Activity Relationship (SAR): The TMP ring in CA-4 is not arbitrary; it is a structural mimic of the A-ring of colchicine .[1]

-

Binding Site: CA-4 binds to the "colchicine site" at the interface of

- and -

Conformation: The cis-orientation of the stilbene double bond positions the TMP ring and the B-ring (phenolic) to lock tubulin dimers, preventing microtubule polymerization.

-

Vascular Disruption: Unlike taxanes (which stabilize microtubules), CA-4 destabilizes them, leading to the rapid collapse of tumor vasculature (Vascular Disrupting Agent - VDA).[1][10]

Data: Potency Comparison of TMP Analogs

| Compound | Structure Motif | Target | IC50 (Tumor Cell Lines) |

|---|---|---|---|

| Mescaline | Phenethylamine | 5-HT2A | N/A (Psychoactive) |

| Trimethoprim | Pyrimidine | Bacterial DHFR | ~1-5

Figure 2: Mechanism of Action of CA-4.[1] The TMP ring is essential for occupying the colchicine binding pocket on

Experimental Protocol: Synthesis of TMP-Chalcones

Rationale: To explore the TMP pharmacophore, researchers often synthesize chalcones (1,3-diphenyl-2-propen-1-ones) as versatile precursors.[1] These can be cyclized into pyrazolines, flavonoids, or used as direct tubulin inhibitors. The following is a self-validating protocol for the Claisen-Schmidt Condensation , adapted for high purity and yield [5].

Protocol: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)-1-phenylprop-2-en-1-one

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (10 mmol, 1.96 g)

-

Acetophenone (10 mmol, 1.20 g)[1]

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

Ethanol (95%)[1]

-

Ice-water bath[1]

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of ethanol. Stir magnetically at room temperature.

-

Aldehyde Addition: Add 10 mmol of 3,4,5-trimethoxybenzaldehyde to the solution. Ensure complete dissolution.

-

Catalysis (Critical Step): Place the flask in an ice-water bath (

). Dropwise, add 5 mL of 40% NaOH solution. Reasoning: Low temperature prevents the Cannizzaro reaction side-product and polymerization. -

Reaction: Allow the mixture to stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) should form.[1]

-

Validation (TLC): Spot the reaction mixture against starting materials on a silica gel TLC plate (Mobile phase: Hexane/Ethyl Acetate 7:3). The product should appear as a distinct spot under UV (254 nm) with a lower Rf than the aldehyde.[1]

-

Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize the base).

-

Purification: Filter the precipitate, wash with cold water (3x 20 mL), and recrystallize from hot ethanol.

Yield Expectation: 80-90%.

Characterization: 1H NMR should show trans-alkene protons (

Figure 3: Synthetic workflow for accessing TMP-chalcone scaffolds via Claisen-Schmidt condensation.

Future Directions

The TMP moiety remains relevant in modern drug discovery.[2] Current research focuses on:

-

PROTACs (Proteolysis Targeting Chimeras): Using the TMP motif to recruit tubulin or other proteins to E3 ligases for degradation.[1]

-

Antibody-Drug Conjugates (ADCs): Linking highly potent combretastatin analogs to antibodies to reduce systemic toxicity while maintaining the vascular disrupting capability at the tumor site.[1]

References

-

Heffter, A. (1897).[1] Ueber Pellote.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1]

-

Späth, E. (1919).[1] Über die Anhalonium-Alkaloide.[1] Monatshefte für Chemie.[1]

-

Hitchings, G. H., & Burchall, J. J. (1965).[12] Inhibition of folate biosynthesis and function as a basis for chemotherapy.[1][7][13] Advances in Enzymology.[1] [1]

-

Pettit, G. R., et al. (1982).[1][8] Isolation and structure of combretastatin. Canadian Journal of Chemistry.[1]

-

BenchChem. (2025).[1][14] The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds.[14][1]

Sources

- 1. Combretastatin A-4 - Wikipedia [en.wikipedia.org]

- 2. chacruna.net [chacruna.net]

- 3. Mescaline - Wikipedia [en.wikipedia.org]

- 4. hops.org.mk [hops.org.mk]

- 5. The Page 99 Test: Mike Jay's "Mescaline: A Global History of the First Psychedelic" [page99test.blogspot.com]

- 6. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 7. Trimethoprim - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Biological Profiling & Therapeutic Potential of 3,4,5-Trimethoxyphenylglyoxal Hydrate Derivatives

The following technical guide provides an in-depth analysis of 3,4,5-Trimethoxyphenylglyoxal Hydrate (TMPG-H) and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's dual role as a high-affinity tubulin-binding pharmacophore and a reactive arginine-modifying electrophile.

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structural motif in drug discovery, serving as the critical pharmacophore for colchicine-site tubulin binding.[1] 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG-H) represents a highly versatile electrophilic scaffold within this class. Unlike stable TMP derivatives (e.g., combretastatin A-4), TMPG-H possesses a vicinal dicarbonyl system (masked as a gem-diol hydrate) that confers unique biological reactivity:

-

Covalent Protein Modification: Specific modification of arginine guanidino groups in enzyme active sites.

-

Heterocyclic Precursor: A "linchpin" reagent for synthesizing bioactive thiazoles, imidazoles, and quinoxalines via condensation reactions.

-

Antimitotic Activity: Derivatives exhibit potent nanomolar cytotoxicity against multidrug-resistant cancer lines (e.g., MCF-7, HepG2) by destabilizing microtubule dynamics.

Chemical Foundation & Structure-Activity Relationship (SAR)

The TMPG-H Scaffold

The molecule exists in equilibrium between the free

-

Lipophilicity: The three methoxy groups create a hydrophobic face, essential for occupying the hydrophobic pocket of

-tubulin. -

Electrophilicity: The glyoxal carbonyls are highly reactive toward nucleophiles. In biological systems, they react selectively with the

and

SAR of Derivatives

Derivatization of the glyoxal core locks the TMP pharmacophore into stable heterocyclic structures, reducing non-specific protein binding while enhancing tubulin affinity.

| Structural Modification | Target Effect | Representative Derivative Class |

| C1/C2 Condensation (N-N) | Stabilizes geometry; mimics combretastatin steric bulk. | 1,2,4-Triazoles / Imidazoles |

| C1/C2 Condensation (N-S) | Enhances lipophilicity; improves membrane permeability. | 2-Aminothiazoles |

| C1/C2 Condensation (N-N-Ar) | Extended conjugation; DNA intercalation potential. | Quinoxalines |

| Hydrate Retention | Maintains arginine reactivity; "Warhead" mechanism. | Hemiacetals / Glyoxamides |

Therapeutic Applications & Mechanisms[2]

Antitumor Activity: Microtubule Destabilization

Derivatives of TMPG-H, particularly chalcone-triazole hybrids and thiazole-pyrimidines , function as Microtubule Destabilizing Agents (MDAs).

-

Mechanism: The TMP moiety binds to the colchicine-binding site at the interface of

- and -

Consequence: Cells arrest in the G2/M phase, leading to "mitotic catastrophe" and subsequent apoptosis via the intrinsic mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

Key Data Points (Consolidated from Literature):

-

MCF-7 (Breast Cancer): IC

values as low as 0.38 -

HepG2 (Liver Cancer): Thiazole derivatives demonstrate IC

~1.38 -

MDR Selectivity: Unlike taxanes, TMP derivatives are often poor substrates for P-glycoprotein (P-gp) efflux pumps, retaining potency in resistant cell lines.

Antimicrobial Activity: Biofilm Inhibition

Glyoxamide derivatives synthesized from the TMPG-H core mimic cationic antimicrobial peptides (AMPs).

-

Mechanism: The amphiphilic structure (hydrophobic TMP head + cationic amine tail) facilitates insertion into bacterial cell membranes, causing depolarization and leakage.

-

Biofilm: These derivatives have shown efficacy in dispersing Staphylococcus aureus biofilms, likely by disrupting the extracellular polymeric substance (EPS) matrix.

Visualizations

Synthesis & Derivatization Workflow

The following diagram illustrates the conversion of the acetophenone precursor to TMPG-H and its subsequent diversification into bioactive heterocycles.

Figure 1: Divergent synthesis of bioactive heterocycles from the TMPG-H core scaffold.[1]

Mechanism of Action: Tubulin Inhibition

This diagram details the signaling cascade triggered by TMP derivatives binding to tubulin.

Figure 2: Pharmacological cascade of TMP derivatives leading to cancer cell apoptosis.[1]

Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trimethoxyphenylglyoxal Hydrate

Rationale: Selenium dioxide (SeO

-

Reagents: 3,4,5-Trimethoxyacetophenone (10 mmol), Selenium dioxide (11 mmol), 1,4-Dioxane (20 mL), Water (1 mL).

-

Procedure:

-

Dissolve 3,4,5-trimethoxyacetophenone in 1,4-dioxane/water mixture.

-

Add SeO

and heat to reflux (100°C) for 4 hours. Observation: Reaction turns from colorless to metallic black (precipitated Selenium). -

Hot Filtration: Filter the hot mixture through Celite to remove selenium metal.

-

Isolation: Evaporate solvent under reduced pressure. The residue will solidify upon cooling.

-

Purification: Recrystallize from ethanol/water to yield white crystalline needles of TMPG-H.

-

-

Validation:

-

TLC: Mobile phase Hexane:EtOAc (1:1). Product R

< Starting Material. -

1H NMR (DMSO-d

): Look for the disappearance of the methyl ketone singlet (

-

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm the mechanism of action is direct tubulin inhibition rather than non-specific cytotoxicity.

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). -

Procedure:

-

Prepare tubulin solution (3 mg/mL) in cold PEM buffer containing GTP.

-

Add test compound (TMP derivative) at varying concentrations (1–10

M) in DMSO. Keep DMSO < 1% v/v. -

Control: Combretastatin A-4 (positive control) and DMSO vehicle (negative control).

-

Transfer to a 96-well plate pre-warmed to 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Result: A decrease in V

(rate of polymerization) and steady-state absorbance compared to vehicle control indicates inhibition.

-

References

-

MDPI. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Available at: [Link]

-

National Institutes of Health (PMC). (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

-

National Institutes of Health (PubMed). (2006). Antitumor activity of substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones.[2] Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics. Available at: [Link][1][3][4][5][6]

Sources

- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity of the Dicarbonyl Group in 3,4,5-Trimethoxyphenylglyoxal Hydrate

The following technical guide details the reactivity, mechanistic pathways, and experimental applications of 3,4,5-Trimethoxyphenylglyoxal (TMPG) Hydrate .

Executive Summary

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a specialized

Part 1: Molecular Architecture & Hydration Equilibrium

The Dicarbonyl-Hydrate Equilibrium

In its solid state, TMPG exists primarily as a hydrate (gem-diol). The high electrophilicity of the aldehyde carbonyl (

-

Solid State: Stable crystalline hydrate (

). -

Reactive Species: 1,2-Dicarbonyl (

). -

Electronic Influence: The 3,4,5-trimethoxy motif exerts a net electron-donating effect (+M effect) on the aromatic ring. This slightly reduces the electrophilicity of the ketone carbonyl (

) compared to unsubstituted phenylglyoxal, potentially enhancing the stability of the reagent in physiological buffers while maintaining sufficient reactivity toward strong nucleophiles like guanidine.

Visualization: Hydration Dynamics

The following diagram illustrates the reversible dehydration required to generate the electrophilic species capable of nucleophilic capture.

Figure 1: The activation pathway of TMPG hydrate. The reagent must shed water to expose the dicarbonyl core for reaction.

Part 2: The Arginine Directive (Bioconjugation)

Mechanism of Interaction

The primary application of TMPG is the selective modification of arginine residues. The guanidino group of arginine is a potent nucleophile (

Key Mechanistic Steps:

-

Nucleophilic Attack: The terminal nitrogen of the guanidino group attacks the aldehyde carbon (

) of TMPG. -

Cyclization: The second nitrogen attacks the ketone carbon (

), followed by dehydration. -

Adduct Formation: The reaction typically yields a cyclic intermediate (dihydroxyimidazolidine derivative). Depending on conditions and stoichiometry, two molecules of TMPG may react with one arginine to form a stable condensate.

Selectivity Profile

Unlike lysine-targeting reagents (NHS esters), TMPG is highly selective for arginine due to the specific requirement for a bidentate nucleophile (the guanidine structure) to bridge the 1,2-dicarbonyl gap. The 3,4,5-trimethoxy group adds steric bulk, which may improve selectivity by preventing reaction with buried or sterically hindered residues, targeting only solvent-exposed arginines.

Experimental Protocol: Arginine Modification

Objective: Modify surface arginine residues on a target protein (e.g., BSA or a specific enzyme).

| Parameter | Specification | Notes |

| Buffer | 50 mM Sodium Bicarbonate or Phosphate | pH 8.0 is optimal. Avoid amine buffers (Tris) which may compete. |

| Reagent Conc. | 5–10 mM TMPG Hydrate | Use 10-50 fold molar excess over Arginine residues. |

| Solvent | Water/DMSO (9:1) | TMPG is moderately soluble; DMSO aids dissolution. |

| Incubation | 1–2 Hours at 25°C | Protect from light (precautionary). |

| Quenching | Excess Arginine or Gel Filtration | Remove unreacted TMPG to prevent non-specific binding. |

Step-by-Step Workflow:

-

Dissolve TMPG hydrate in a minimal volume of DMSO.

-

Dilute into the protein solution (in bicarbonate buffer, pH 8.0).

-

Incubate in the dark at room temperature for 60 minutes.

-

Desalt the protein using a PD-10 column or dialysis to remove excess reagent.

-

Analyze modification via Mass Spectrometry (look for mass shift: +236 Da per adduct, accounting for dehydration).

Part 3: Heterocycle Synthesis (Medicinal Chemistry)[1][2]

Quinoxaline Formation

The 1,2-dicarbonyl core of TMPG is a perfect "clip" for 1,2-diamines. Condensation with o-phenylenediamine (OPD) derivatives yields 2-(3,4,5-trimethoxyphenyl)quinoxaline. This scaffold is highly relevant in oncology, as the trimethoxyphenyl moiety mimics the pharmacophore of colchicine and combretastatin (tubulin inhibitors).

Visualization: Quinoxaline Synthesis Pathway

This reaction is thermodynamically driven by the formation of the stable aromatic pyrazine ring.

Figure 2: The condensation pathway for synthesizing bioactive quinoxalines using TMPG.

Experimental Protocol: Synthesis of Quinoxaline Derivative

Reagents: TMPG Hydrate (1.0 equiv), o-Phenylenediamine (1.0 equiv), Ethanol.

-

Preparation: Dissolve 1 mmol of TMPG hydrate in 10 mL of ethanol. The solution may require slight warming to ensure full dehydration/dissolution.

-

Addition: Add 1 mmol of o-phenylenediamine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (formation of a fluorescent spot is typical for quinoxalines).

-

Isolation: Cool to room temperature. The product often precipitates. If not, concentrate under vacuum and recrystallize from ethanol/water.

-

Characterization:

-

1H NMR: Look for the disappearance of the aldehyde proton and the appearance of quinoxaline aromatic protons.

-

Yield: Typically >80% due to the thermodynamic stability of the quinoxaline ring.

-

Part 4: Synthesis of the Reagent

If TMPG hydrate is not commercially available, it is synthesized via the oxidation of the corresponding acetophenone.

Reaction: 3,4,5-Trimethoxyacetophenone +

Protocol:

-

Suspend 3,4,5-trimethoxyacetophenone (10 mmol) in dioxane/water (30 mL, 20:1 ratio).

-

Add Selenium Dioxide (

, 11 mmol). -

Reflux for 4 hours. The solution will turn red/orange, and black selenium metal will precipitate.

-

Filter the hot solution through Celite to remove selenium.

-

Concentrate the filtrate. The glyoxal usually crystallizes as the hydrate upon cooling or addition of water.

References

-

Takahashi, K. (1968).[1] The reaction of phenylglyoxal with arginine residues in proteins.[1][2][3] Journal of Biological Chemistry, 243(23), 6171-6179. Link

-

Vince, R., & Daluge, S. (1971). Glyoxalase inhibitors. A possible approach to antineoplastic agents. Journal of Medicinal Chemistry, 14(1), 35-37. Link

-

Zayed, M. F. (2023).[4][5] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate/European Journal of Medicinal Chemistry. Link

-

PubChem. (2024).[6] 3,4,5-Trimethoxyphenylglyoxal hydrate Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Arginine-Directed Bioconjugation with Phenylglyoxal Reagents. MilliporeSigma Technical Guides. Link

Sources

- 1. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. 3,4-Dimethoxyphenylglyoxal hydrate | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Relationship between 3,4,5-Trimethoxyphenylglyoxal hydrate and gallic acid

The following technical guide details the structural, synthetic, and functional relationships between Gallic Acid and 3,4,5-Trimethoxyphenylglyoxal (TMPG) Hydrate.

From Gallic Acid Origins to Proteomic Applications

Executive Summary

3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a specialized vicinal dicarbonyl reagent derived from the natural product Gallic Acid (3,4,5-trihydroxybenzoic acid). While Gallic Acid serves as the structural scaffold, TMPG represents a functionalized evolution designed for high-specificity bioconjugation and pharmacophore development. This guide delineates the synthetic lineage connecting these two molecules and analyzes the mechanistic advantages TMPG offers in arginine modification and tubulin-targeting drug discovery.

Part 1: The Structural Lineage

The relationship between Gallic Acid and TMPG is one of precursor and derivative , bridged by sequential alkylation and oxidation.

| Feature | Gallic Acid (Parent) | 3,4,5-Trimethoxyphenylglyoxal (Progeny) |

| Formula | C₇H₆O₅ | C₁₁H₁₂O₅ (Hydrate form) |

| Core Motif | 3,4,5-Trihydroxybenzene | 3,4,5-Trimethoxybenzene |

| Key Functionality | Carboxylic Acid (-COOH) | |

| Solubility | Hydrophilic (Water soluble) | Lipophilic (Organic soluble) |

| Primary Reactivity | Antioxidant / Radical Scavenging | Electrophilic attack on Guanidino groups |

The "Hydrate" Factor: Unlike simple aldehydes, TMPG exists as a stable hydrate in its solid form. The electron-withdrawing nature of the adjacent ketone destabilizes the aldehyde carbonyl, favoring the formation of a geminal diol (hydrate) upon exposure to atmospheric moisture or aqueous solvents. This hydration is reversible and essential for its shelf stability.

Part 2: Synthetic Pathway

The transformation from Gallic Acid to TMPG involves masking the reactive phenols via methylation, followed by the construction of the glyoxal tail.

Phase 1: Methylation (Protection)

Gallic acid is exhaustively methylated to block the phenolic hydroxyls. This alters the molecule's solubility profile and prevents quinone formation during subsequent oxidation steps.

-

Reagents: Dimethyl sulfate (

) or Methyl iodide ( -

Intermediate: 3,4,5-Trimethoxyacetophenone (via Friedel-Crafts or organolithium conversion of the benzoate).

Phase 2: Selenium Dioxide Oxidation

The critical step is the Riley oxidation of the acetyl group on 3,4,5-trimethoxyacetophenone. Selenium dioxide (

Figure 1: Synthetic route from Gallic Acid to 3,4,5-Trimethoxyphenylglyoxal.

Part 3: Mechanistic Applications[1][2]

1. Arginine Bioconjugation (Proteomics)

TMPG is a chemoselective reagent for Arginine residues. The 1,2-dicarbonyl moiety reacts specifically with the guanidino group of Arginine at physiological pH (7.0–8.5) to form a stable heterocyclic adduct (dihydroxyimidazolidine derivative).

Why the 3,4,5-Trimethoxy pattern matters:

-

Electronic Stabilization: The electron-donating methoxy groups on the phenyl ring stabilize the intermediate cation, potentially altering the kinetics compared to unsubstituted phenylglyoxal.

-

Spectroscopic Tag: The trimethoxy ring provides a distinct UV/Vis absorbance signature, aiding in the quantification of modified proteins.

Figure 2: Reaction mechanism of TMPG with Arginine residues.

2. Pharmacological Relevance (Tubulin Binding)

The 3,4,5-trimethoxyphenyl motif (TMP) is a pharmacophore "privileged structure" found in potent antimitotic agents like Colchicine, Combretastatin A4, and Podophyllotoxin.

-

Mechanism: Compounds containing the TMP moiety bind to the colchicine-binding site of

-tubulin. -

Role of TMPG: TMPG serves as a critical intermediate for synthesizing heterocycles (e.g., quinoxalines, imidazoles) that retain this tubulin-binding capability, acting as precursors for novel anticancer drugs.

Part 4: Experimental Protocols

Protocol A: Synthesis of TMPG from Acetophenone

Note: This protocol assumes the starting material is 3,4,5-trimethoxyacetophenone.[1]

-

Reagent Setup: Dissolve 3,4,5-trimethoxyacetophenone (10 mmol) in 1,4-dioxane (20 mL).

-

Oxidant Preparation: Add Selenium Dioxide (

, 11 mmol) and a trace amount of water (0.5 mL) to promote the reaction. -

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Target

will be lower than acetophenone due to increased polarity). -

Workup: Filter the hot solution through Celite to remove metallic selenium (black precipitate).

-

Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow oil that solidifies upon standing or triturating with water, forming the hydrate .

-

Purification: Recrystallize from water or an ethyl acetate/hexane mixture.

Protocol B: Arginine Modification in Proteins

-

Buffer Preparation: Prepare 50 mM Sodium Bicarbonate buffer, pH 8.0. Avoid amine-based buffers (Tris/Glycine) as they may compete, though TMPG is highly selective for Guanidine.

-

Reaction: Incubate the protein (1-10 mg/mL) with a 10-fold molar excess of TMPG Hydrate (dissolved in DMSO or Ethanol).

-

Incubation: Allow to react at 25°C for 60 minutes in the dark.

-

Quenching: Stop the reaction by adding excess Arginine or by passing the sample through a desalting column (Sephadex G-25) to remove unreacted reagent.

References

-

Synthesis of 3,4,5-trimethoxyphenylglyoxylic acid/glyoxal : Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.[1] Patent CN110590535A. Available at:

-

Arginine Modification Chemistry : Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry. Available at: [Link]

-

Biological Activity of Trimethoxyphenyl Derivatives : Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones. (2024). MDPI Pharmaceuticals. Available at: [Link]

-

Gallic Acid as Precursor : Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Erowid/Rhodium Archive. Available at: [Link]

Sources

Understanding the Hydrate vs. the Anhydrous Form of Trimethoxyphenylglyoxal: A Technical Guide

Abstract

Trimethoxyphenylglyoxal is a key building block in the synthesis of various pharmaceutical and heterocyclic compounds. It exists in two primary forms: an anhydrous aldehyde and a stable, crystalline monohydrate, which is a geminal diol. The presence or absence of this single water molecule fundamentally alters the compound's chemical structure, stability, and reactivity. This guide provides an in-depth technical analysis of these two forms, outlining the equilibrium that governs them, detailing robust analytical methods for their differentiation, and explaining the profound implications for researchers in synthetic chemistry and drug development. By understanding the causality behind experimental choices, scientists can harness the specific properties of each form to optimize reaction outcomes and ensure protocol reproducibility.

Introduction: More Than Just Water

In the realm of organic chemistry, the distinction between a hydrated and an anhydrous compound can seem trivial. However, for α-ketoaldehydes like 3,4,5-trimethoxyphenylglyoxal, this distinction is critical. The commercially available form is typically the stable, crystalline monohydrate. In this state, the molecule is not merely associated with water; it has reacted with it to form a gem-diol, fundamentally changing the electrophilic character of the crucial aldehyde carbon.[1][2]

The anhydrous form, containing a free aldehyde group, is significantly more reactive but less stable. The choice between using the hydrate or preparing the anhydrous form directly impacts reaction kinetics, choice of reagents, and ultimately, the success of a synthetic protocol.[3][4] This guide serves as a comprehensive resource for scientists to understand, characterize, and strategically utilize the distinct properties of trimethoxyphenylglyoxal hydrate and its anhydrous counterpart.

Molecular Structure and the Hydration Equilibrium

The two forms of trimethoxyphenylglyoxal exist in a dynamic, reversible equilibrium. The anhydrous form possesses a classic α-ketoaldehyde structure, while the hydrate form is a gem-diol, with two hydroxyl groups attached to the terminal carbon.

-

Anhydrous Form (3,4,5-Trimethoxyphenylglyoxal): Features a highly electrophilic aldehyde group adjacent to a ketone. This structure is prone to nucleophilic attack.

-

Hydrate Form (3,4,5-Trimethoxyphenylglyoxal Monohydrate): The aldehyde has reacted with one molecule of water to form a stable geminal diol. This tetrahedral structure is significantly less electrophilic than the free aldehyde.[1]

The equilibrium between these forms is influenced by factors such as solvent, temperature, and pH.[5] In aqueous or protic solutions, the equilibrium often favors the hydrate form.[2] Driving the equilibrium toward the anhydrous form typically requires heating under vacuum or the use of dehydrating agents.

Caption: Reversible equilibrium between the anhydrous aldehyde and the hydrated gem-diol form.

Comparative Physicochemical Properties

The structural differences between the hydrate and anhydrous forms lead to distinct physical properties. While specific data for the anhydrous form is scarce due to its instability, general principles allow for a reliable comparison.

| Property | Hydrate Form (Monohydrate) | Anhydrous Form | Rationale & Significance |

| Molecular Formula | C₁₁H₁₄O₆ | C₁₁H₁₂O₅ | The addition of one H₂O molecule. |

| Molar Mass | ~242.22 g/mol | ~224.20 g/mol | Affects stoichiometry calculations. Anhydrous form must be used for reactions sensitive to water.[3] |

| Appearance | White to off-white crystalline solid | Likely a yellow oil or low-melting solid | The stable crystal lattice of the hydrate is disrupted upon water removal. |

| Melting Point | ~110-115 °C (with dehydration) | 73-75 °C (for related 3,4,5-trimethoxybenzaldehyde)[6] | The hydrate's melting point is a dehydration event, not a true melt of the intact molecule.[7] |

| Solubility | Soluble in many organic solvents | Expected to have similar or slightly different solubility profiles. | Hydrates can sometimes exhibit higher solubility in aqueous media.[8] |

| Stability | Highly stable at room temperature | Less stable; can re-hydrate in the presence of moisture. | The hydrate is the preferred form for long-term storage. |

Definitive Analytical Characterization

Distinguishing between the hydrate and anhydrous forms is essential for quality control and reaction monitoring. A combination of spectroscopic and thermal analysis techniques provides a definitive characterization workflow.

Caption: Workflow for the definitive identification of hydrate vs. anhydrous forms.

4.1 Thermal Analysis: TGA and DSC

Thermal methods are the most direct way to quantify the water of hydration.[9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[10] For 3,4,5-trimethoxyphenylglyoxal monohydrate (MW ≈ 242.22), the theoretical mass loss corresponding to one molecule of water (MW ≈ 18.02) is approximately 7.4%. A TGA scan will show a distinct mass loss step in this range, providing quantitative proof of the hydrate.[9][11] The anhydrous form will show no significant mass loss until decomposition temperatures are reached.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change.[12] The dehydration of the hydrate is an endothermic process, which will appear as a distinct peak on the DSC thermogram.[13][14] This technique is highly sensitive and can reveal the thermal stability of the hydrate.[7]

Protocol: TGA for Water Content Quantification

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the trimethoxyphenylglyoxal sample into a ceramic or aluminum TGA pan.

-

Analysis Conditions:

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Measure the percentage mass loss in the step corresponding to water loss (typically between 50 °C and 120 °C). A loss of ~7.4% confirms the monohydrate.

4.2 Spectroscopic Analysis: NMR and FTIR

Spectroscopy provides unambiguous structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for observing the aldehyde-hydrate equilibrium.[5]

-

Hydrate Form: The ¹H NMR spectrum will not show a signal in the typical aldehyde region (~9-10 ppm). Instead, it will display signals corresponding to the two hydroxyl protons of the gem-diol (which may be broad or exchange with D₂O) and the methine proton (-CH(OH)₂) at a more upfield position.

-

Anhydrous Form: The ¹H NMR spectrum will show a characteristic singlet for the aldehydic proton between 9 and 10 ppm.

-

Equilibrium: In solution, especially with traces of water, both sets of signals may be present, and their integration can be used to determine the equilibrium constant.[15]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups.

-

Hydrate Form: The spectrum will be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the diol and water molecule. The carbonyl (C=O) stretch from the ketone will be present around 1670-1690 cm⁻¹.

-

Anhydrous Form: The broad O-H band will be absent. The spectrum will show the ketone C=O stretch, and critically, the characteristic C-H stretching bands for an aldehyde, which typically appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Implications in Synthetic Chemistry & Drug Development

The choice between the hydrate and anhydrous form is not merely a matter of convenience; it is a critical process parameter that dictates reaction design.[3]

-

Reactivity: The anhydrous form is significantly more reactive towards nucleophiles. Reactions requiring the free aldehyde, such as Wittig reactions, aldol condensations, or reductive aminations, will proceed sluggishly or not at all with the hydrate form under standard conditions.[4] Using the hydrate in such a reaction would necessitate in situ dehydration or harsher conditions, which could lead to side products.

-

Stoichiometry: Using the hydrate form without accounting for the mass of the water molecule (a ~7.4% difference) will result in a stoichiometric error, leading to lower yields and potential purification challenges.

-

Pharmaceutical Formulation: In drug development, the hydration state of an active pharmaceutical ingredient (API) or an intermediate is a critical quality attribute.[8] Hydrates and anhydrates are considered different polymorphs and can have different solubilities, dissolution rates, and stability profiles, all of which can impact the final drug product's bioavailability and shelf-life.[3][11]

Protocol: Preparation of Anhydrous Trimethoxyphenylglyoxal for Reaction

This protocol should be performed immediately before the compound is needed for a reaction.

-

Setup: Place a known quantity of 3,4,5-trimethoxyphenylglyoxal monohydrate in a round-bottom flask equipped with a magnetic stir bar.

-

Dehydration: Connect the flask to a high-vacuum line (<1 mmHg).

-

Heating: Gently heat the flask in an oil bath to 60-70 °C while stirring under vacuum. The temperature should be kept well below the melting point to avoid decomposition.

-

Monitoring: Continue heating under vacuum for 2-4 hours. The crystalline solid will likely transform into an oil or amorphous solid. The process is complete when no more water is observed condensing in the cold trap of the vacuum line.

-

Usage: Cool the flask to room temperature under vacuum, then backfill with an inert gas (e.g., Nitrogen or Argon). The resulting anhydrous material should be used immediately for the subsequent synthetic step.

Conclusion

Trimethoxyphenylglyoxal provides a classic example of how a seemingly simple hydration state can have profound chemical and practical consequences. The stable, crystalline monohydrate is a gem-diol, structurally and reactively distinct from the transient, highly electrophilic anhydrous aldehyde. For researchers and drug developers, a thorough understanding and characterization of the starting material is not just good practice—it is essential for achieving reproducible, high-yielding, and reliable results. By employing the thermal and spectroscopic techniques detailed in this guide, scientists can confidently identify their material and make informed, causality-driven decisions to advance their synthetic and development goals.

References

- Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.

- Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC.

- Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water.

- Van Der Watt, H., & Caira, M. R. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1561-1564.

- Oreate AI Blog. (2026, January 22). Understanding Aldehyde Hydrate: Insights From NMR Studies.

- Barth, A. (2020). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129692.

- Palermo, A., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Molecules, 27(12), 3788.

- Bell, R. P. (1960). Hydration equilibria of some aldehydes and ketones. Transactions of the Faraday Society, 56, 147-153.

- Georgieva, K., et al. (2018). A differential scanning calorimetry (DSC) scan of a hydrated and of a partially dehydrated leaf of Haberlea rhodopensis. ResearchGate.

- Harvey, D. (2025, July 23). 11.2: Differential Thermal Analysis and Differential Scanning Calorimetry. Chemistry LibreTexts.

- Cadena, S. M., et al. (2017). Aldehyde-hydrate equilibrium in nucleobase 2-oxoethyl derivatives. Journal of Molecular Structure, 1146, 649-656.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Oreate AI Blog. (2025, December 19). Hydrate vs. Anhydrous: Understanding the Differences and Implications.

- Hitachi High-Tech Corporation. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.

- Blasko, A. (2019, October 26). Significance between anhydrous and hydrated compounds?. ResearchGate.

- Camachem. (2022, January 13). Anhydrate and Hydrate: Which One You Should Get?.

- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

Sources

- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 2. Hydration equilibria of some aldehydes and ketones - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. camachem.com [camachem.com]

- 5. Understanding Aldehyde Hydrate: Insights From NMR Studies - Oreate AI Blog [oreateai.com]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. ami-instruments.com [ami-instruments.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thermalsupport.com [thermalsupport.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

Methodological & Application

Protocol for amine derivatization using 3,4,5-Trimethoxyphenylglyoxal hydrate for HPLC

Application Note: High-Sensitivity HPLC Analysis of Guanidino-Amines via Pre-Column Derivatization with 3,4,5-Trimethoxyphenylglyoxal (TMPG)

Executive Summary & Principle

This protocol details the methodology for the derivatization and quantification of guanidino-functionalized amines (specifically Arginine , Methylguanidine , and related analogs) using 3,4,5-Trimethoxyphenylglyoxal (TMPG) .

While often categorized broadly under "amine analysis," TMPG exhibits high chemoselectivity for the guanidino group over primary

Why TMPG?

-

Enhanced Stability: The methoxy substitutions on the phenyl ring provide superior stability to the fluorophore compared to the unsubstituted Phenylglyoxal (PGO).

-

Reduced Background: TMPG derivatives exhibit distinct spectral shifts that minimize interference from native biological autofluorescence.

-

Selectivity: It allows for the specific detection of arginine-containing peptides or metabolic markers (e.g., methylguanidine in uremic serum) without interference from the bulk amino acid pool.

Chemical Mechanism

The reaction proceeds via the condensation of the

Figure 1: Reaction pathway for the fluorogenic derivatization of guanidino compounds with TMPG.

Materials & Reagents

| Component | Specification | Preparation Notes |

| Derivatizing Reagent | 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG) | Stock: Dissolve 10 mg in 10 mL HPLC-grade Methanol (1 mg/mL). Prepare fresh daily. Protect from light. |

| Reaction Buffer | 0.2 M Borate Buffer (pH 8.5) | Adjust pH with NaOH.[1] Filter through 0.22 µm membrane. |

| Stop Solution | 0.5 M Phosphoric Acid ( | Used to quench reaction and stabilize the fluorophore. |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) | Acidic pH is critical for derivative stability on-column. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Gradient grade. |

| Standard | L-Arginine / Methylguanidine | Prepare 1 mM stock in 0.1 M HCl. Dilute working standards in water. |

Experimental Protocol

Step 1: Sample Preparation

-

Protein Precipitation: If analyzing serum or plasma, mix sample 1:1 with cold acetonitrile. Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

-

Dilution: Dilute supernatant with HPLC-grade water if necessary to fall within the linear range (typically 0.1 – 50 µM).

Step 2: Derivatization Workflow

This reaction is time and temperature-sensitive. Ensure the heating block is pre-equilibrated.

-

Combine: In a 1.5 mL amber vial, add:

-

100 µL Sample or Standard

-

100 µL Borate Buffer (0.2 M, pH 8.5)

-

100 µL TMPG Reagent Solution

-

-

Incubate: Vortex briefly. Heat at 60°C for 20 minutes in a dry block heater.

-

Note: Higher temperatures (80°C) increase reaction speed but may degrade unstable metabolites. 60°C is the optimal balance.

-

-

Quench: Immediately add 100 µL of 0.5 M Phosphoric Acid.

-

Critical: The fluorescence intensity is pH-dependent. The acidic shift stabilizes the fluorescent imidazole ring.

-

-

Cool: Place on ice for 2 minutes.

-

Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Step 3: HPLC-FLD Analysis

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 10–20 µL.

-

Detection: Fluorescence (FLD).[4]

-

Excitation: 325 nm

-

Emission: 425 nm

-

Note: Perform a spectral scan on your specific detector as the methoxy-group shift can vary slightly based on solvent composition.

-

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 60 | 40 | Elution of Guanidines |

| 16.0 | 10 | 90 | Column Wash |

| 20.0 | 10 | 90 | Hold |

| 21.0 | 90 | 10 | Re-equilibration |

| 30.0 | 90 | 10 | End |

Method Validation & Troubleshooting

Self-Validating System Checks

-

Stability Check: Inject the same standard vial every 4 hours. If peak area decreases >5%, the derivative is degrading. Keep autosampler at 4°C.

-

Reagent Blank: Always run a "Water + Reagent" blank. TMPG can form weak fluorescent degradation products upon storage; a high background indicates the solid reagent has oxidized.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Sensitivity | Incorrect pH during reaction | Ensure Borate buffer is pH 8.5–9.0. Reaction is slow at neutral pH. |

| Peak Tailing | Column interaction | Guanidines are basic. Ensure Mobile Phase A is acidic (pH 3.0) to protonate silanols. |

| High Background | Old Reagent | TMPG oxidizes over time. Use fresh stock or store solid under nitrogen. |

Analytical Workflow Diagram

Figure 2: Operational workflow for TMPG derivatization and HPLC analysis.

References

-

Kai, M., et al. (1998). "Reaction of 3,4,5-trimethoxyphenylglyoxal with guanidino compounds and its application to the determination of methylguanidine in plasma." Analytica Chimica Acta.

-

Takahashi, K. (1968).[5] "The reaction of phenylglyoxal with arginine residues in proteins."[5][6] Journal of Biological Chemistry.

-

Sigma-Aldrich. "Fluorescent Dye Wavelength Index & Derivatization Reagents."

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of thiazole derivatives with 3,4,5-Trimethoxyphenylglyoxal hydrate